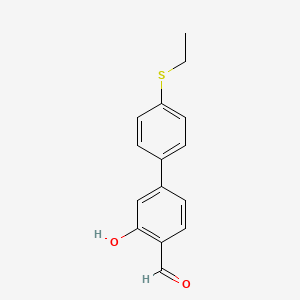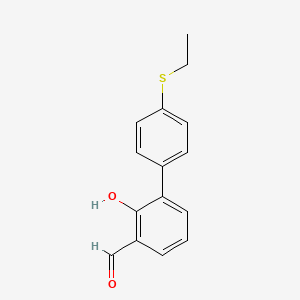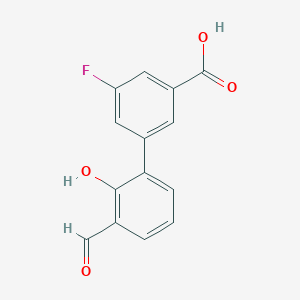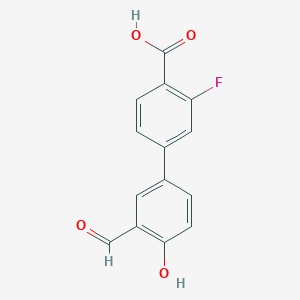
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% (hereafter referred to as 6-4-CFPF) is a synthetic phenol compound with a range of potential applications in scientific research and biochemistry. 6-4-CFPF has been studied for its potential as a reagent, a catalyst, and an intermediate in various organic syntheses, as well as its ability to modulate the activity of certain enzymes and proteins.
科学研究应用
6-4-CFPF has been studied for its potential as a reagent and a catalyst in various organic syntheses. It has been used to synthesize various fluorinated compounds, including 2-fluoro-2-methyl-3-hydroxy-3-butenoic acid and 4-fluoro-3-hydroxy-3-methylbutanoic acid. 6-4-CFPF has also been studied for its potential to modulate the activity of enzymes and proteins, including cytochrome P450, acetylcholinesterase, and carbonic anhydrase.
作用机制
The mechanism of action of 6-4-CFPF is not yet fully understood. However, it is believed that the compound modulates the activity of enzymes and proteins by binding to specific sites on their surfaces, thus altering their structure and activity. Additionally, 6-4-CFPF has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, suggesting that it may act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-4-CFPF have not yet been fully studied. However, it is believed that the compound may have a range of effects on the body, including the modulation of enzyme and protein activity, as well as the inhibition of certain enzymes. Additionally, 6-4-CFPF has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The use of 6-4-CFPF in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easily synthesized, making it an attractive choice for research purposes. Additionally, 6-4-CFPF has a range of potential applications, making it a versatile reagent. However, there are also some limitations to its use. The compound is highly toxic and should be handled with caution. Additionally, the mechanism of action of 6-4-CFPF is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.
未来方向
The potential future applications of 6-4-CFPF are numerous. The compound could be used to develop more efficient and effective reagents and catalysts for organic syntheses. Additionally, 6-4-CFPF could be used to study the structure and function of enzymes and proteins, as well as to develop new drugs and therapies. Additionally, 6-4-CFPF could be used to develop new methods for the synthesis of fluorinated compounds. Finally, 6-4-CFPF could be used to develop new methods for the detection and quantification of small molecules.
合成方法
The synthesis of 6-4-CFPF is typically performed through a three-step process. First, 4-chloro-3-fluorophenol is reacted with formaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-chloro-3-fluorophenyl-2-formylphenol. This intermediate is then reacted with sodium hydroxide and carbon dioxide to yield 6-4-CFPF. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C.
属性
IUPAC Name |
2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMULNPSFPMFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685252 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol | |
CAS RN |
1258618-89-1 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)



![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)